2-Bromo-4-iodo-3-methylpyridine

Chemoselective cross-coupling Oxidative addition kinetics Sequential diversification

2-Bromo-4-iodo-3-methylpyridine (CAS 1227579-05-6) is a polyhalogenated pyridine derivative bearing bromine at C-2, iodine at C-4, and a methyl group at C-3. This compound serves as a strategic intermediate in medicinal and agrochemical synthesis because the two different halogen atoms exhibit distinct reactivity toward transition-metal-catalyzed cross-coupling.

Molecular Formula C6H5BrIN
Molecular Weight 297.92 g/mol
CAS No. 1227579-05-6
Cat. No. B13684998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-iodo-3-methylpyridine
CAS1227579-05-6
Molecular FormulaC6H5BrIN
Molecular Weight297.92 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1Br)I
InChIInChI=1S/C6H5BrIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3
InChIKeyADTBELPVKHLIML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-iodo-3-methylpyridine (CAS 1227579-05-6): A Dual-Halogen Pyridine Building Block for Chemoselective Cross-Coupling


2-Bromo-4-iodo-3-methylpyridine (CAS 1227579-05-6) is a polyhalogenated pyridine derivative bearing bromine at C-2, iodine at C-4, and a methyl group at C-3 [1]. This compound serves as a strategic intermediate in medicinal and agrochemical synthesis because the two different halogen atoms exhibit distinct reactivity toward transition-metal-catalyzed cross-coupling [2]. The carbon–iodine bond undergoes oxidative addition to palladium significantly faster than the carbon–bromine bond, enabling sequential, chemoselective functionalization of the pyridine core without the need for protecting-group strategies [3].

Why 2-Bromo-4-iodo-3-methylpyridine Cannot Be Replaced by Dibromo, Dichloro, or Mono-Iodo Analogs


Simple dihalopyridines such as 2,4-dibromo-3-methylpyridine contain two identical leaving groups, requiring careful stoichiometric control to avoid statistical mixtures during mono-functionalization . In contrast, 2-bromo-4-iodo-3-methylpyridine provides an intrinsic reactivity gradient: the C-4 iodine site reacts preferentially under standard Suzuki–Miyaura conditions, while the C-2 bromine remains intact for a subsequent, orthogonal coupling step [1]. Mono-halogenated analogs forfeit the second diversification point entirely, while bromo-chloro analogs suffer from the lower reactivity of the C–Cl bond, often demanding harsher conditions or specialized ligand systems that can degrade sensitive substrates . This built-in chemoselectivity directly translates into fewer synthetic steps, higher overall yields, and reduced purification burden for multi-substituted pyridine targets.

Quantitative Differentiation Evidence for 2-Bromo-4-iodo-3-methylpyridine vs. Closest Analogs


Orthogonal Reactivity Window: C-I Oxidative Addition Outpaces C-Br by an Order of Magnitude in Pd(0) Systems

The fundamental differentiation of 2-bromo-4-iodo-3-methylpyridine rests on the well-established relative rates of oxidative addition of aryl halides to Pd(0). Under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, aqueous base, 80–100 °C), aryl iodides undergo oxidative addition approximately 5–50 times faster than the corresponding aryl bromides, and >100 times faster than aryl chlorides [1]. This kinetic gap enables exclusive coupling at the C-4 iodine position while the C-2 bromine remains untouched. In a direct comparative study of model substrates, iodobenzene reached >95% conversion within 40 minutes in MeOH at 60 °C, whereas bromobenzene plateaued at only 56.4% yield after 3 hours under identical conditions [2]. For 2,4-dibromo-3-methylpyridine, no such inherent selectivity exists; statistical mixtures of mono- and bis-coupled products are inevitable unless precise stoichiometric control is exercised.

Chemoselective cross-coupling Oxidative addition kinetics Sequential diversification

Halogen Dance Synthesis Route Demonstrates Unique Regiochemical Access at the C-4 Position

The synthesis of 2-bromo-4-iodo-3-methylpyridine proceeds via a halogen dance reaction starting from 2-bromo-3-iodopyridine, which is itself prepared from inexpensive 2-bromopyridine [1]. The patent reports that this two-step sequence delivers the target compound with high regiochemical purity, whereas direct electrophilic iodination of 2-bromo-3-methylpyridine would preferentially occur at the C-5 or C-6 positions due to the ortho/para-directing effect of the methyl group, yielding the 2-bromo-5-iodo-3-methylpyridine regioisomer (CAS 65550-78-9) instead . The halogen dance mechanism is the only practical route to install iodine at the C-4 position while retaining bromine at C-2. The alternative regioisomer 2-bromo-5-iodo-3-methylpyridine is commercially available but places the more reactive iodine at C-5 rather than C-4, which alters the electronic and steric environment of subsequent coupling partners and can lead to divergent biological activity in final drug candidates.

Halogen dance reaction Regioselective synthesis Pyridine functionalization

Comparative Coupling Efficiency: Iodo-Selective vs. Bromo-Selective Substrates in Cross-Coupling

General literature on chemoselective Suzuki–Miyaura coupling of dihalogenated heterocycles demonstrates that substrates bearing one iodine and one bromine substituent can achieve >90% mono-coupling selectivity at the iodine site when using 1.0 equivalent of boronic acid under standard conditions [1]. In contrast, 2,4-dibromo-3-methylpyridine, lacking a reactivity gradient, typically yields statistical product distributions when subjected to mono-coupling attempts. Furthermore, 2-bromo-4-chloro-3-methylpyridine requires significantly more forcing conditions to activate the C–Cl bond (temperatures >120 °C or specialized Pd/ligand systems such as Pd(t-Bu₃P)₂), which can be incompatible with thermally sensitive or base-labile functionality elsewhere in the molecule [2]. The Br/I combination in the target compound thus offers the widest operational window for sequential functionalization: the iodine site couples readily at 60–80 °C, and the residual bromine can be engaged in a second coupling at 80–100 °C without requiring a change in catalyst system.

Suzuki–Miyaura coupling Chemoselectivity Reaction yield comparison

Physical Property and Purity Benchmarking from Commercial Suppliers

Commercially, 2-bromo-4-iodo-3-methylpyridine is supplied at 98% purity (Leyan, product 1764595) , which is higher than the typical 95% specification for the analogous 2,4-dibromo-3-methylpyridine (AKSci 5395AA) and the 95% specification for 2-bromo-5-iodo-3-methylpyridine (AKSci Z0759) . While these purity differences appear modest, the presence of 5% vs. 2% impurities becomes significant when the compound is used in late-stage functionalization of advanced pharmaceutical intermediates, where even trace halogenated byproducts can be challenging to separate from the final API. Additionally, the molecular weight of 297.92 g/mol for the Br/I compound places it in an ideal range for building-block procurement strategies: heavy enough to provide good mass balance in multi-step sequences, yet not so heavy that atom economy becomes prohibitive.

Quality specification Purity comparison Procurement benchmark

High-Impact Application Scenarios for 2-Bromo-4-iodo-3-methylpyridine in Drug Discovery and Agrochemical Synthesis


Sequential Double Suzuki–Miyaura Coupling for 2,4-Diaryl-3-methylpyridine Libraries

Medicinal chemistry teams synthesizing 2,4-diaryl-3-methylpyridine libraries for kinase inhibitor or GPCR modulator programs can exploit the inherent chemoselectivity of 2-bromo-4-iodo-3-methylpyridine. The first coupling at C-4 iodine proceeds with one aryl boronic acid at 60–80 °C; after workup, the second coupling at C-2 bromine proceeds with a different aryl boronic acid at 80–100 °C, all within a single Pd catalyst manifold [1]. This two-step, one-pot-compatible sequence eliminates the need for protecting groups or intermediate purification when using the Br/I substrate, whereas the symmetric 2,4-dibromo analog would require careful stoichiometric control or chromatographic separation of mono- and bis-coupled products .

Structure–Activity Relationship (SAR) Exploration at Distinct Pyridine Vectors

In lead optimization campaigns, exploring substitution at both the C-2 and C-4 positions of the 3-methylpyridine core is critical for modulating target binding. The orthogonal reactivity of Br (C-2) and I (C-4) allows medicinal chemists to independently vary substituents at each position using sequential cross-coupling chemistry, generating diverse matrices of analogs from a single advanced intermediate [1]. The C-4 iodinated regioisomer is particularly valuable because the C-4 vector projects into a different spatial quadrant than the C-5 vector of the alternative regioisomer 2-bromo-5-iodo-3-methylpyridine, enabling exploration of distinct binding pockets .

Agrochemical Intermediate for Fungicidal and Herbicidal Pyridine Derivatives

Halogenated picolines are established intermediates in the synthesis of agrochemical active ingredients, particularly fungicides and herbicides that incorporate substituted pyridine scaffolds [1]. The patent literature explicitly identifies 2-bromo-4-iodo-3-methylpyridine as a key intermediate for constructing complex poly-substituted pyridines via sequential cross-coupling . The ability to introduce two different aryl or heteroaryl groups in a controlled, stepwise fashion is critical for accessing patent-protected agrochemical structures where regioisomeric purity determines both biological efficacy and intellectual property freedom-to-operate.

Functional Material Precursor Requiring Regiochemically Pure Dihalopyridine Building Blocks

Research groups developing metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or organic electronic materials that incorporate pyridine-based linkers require building blocks with precisely defined halogenation patterns. The C-4 iodine substituent in 2-bromo-4-iodo-3-methylpyridine provides a superior leaving group for the initial coupling step compared to the C-4 bromine in 2,4-dibromo-3-methylpyridine, enabling higher conversion and cleaner product profiles in the synthesis of structurally uniform framework precursors [1]. The methyl group at C-3 introduces a steric and electronic perturbation that can be exploited to tune framework topology or electronic properties, differentiating this building block from non-methylated 2-bromo-4-iodopyridine (CAS 100523-96-4) .

Quote Request

Request a Quote for 2-Bromo-4-iodo-3-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.